6-Methoxy-1,3-dimethylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,3-dimethylisoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. The presence of methoxy and methyl groups at specific positions on the isoquinoline structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,3-dimethylisoquinoline can be achieved through various synthetic routes. One common method involves the methoximation of 2,4-dimethoxyacetophenone, followed by a methoxime-directed ruthenium-catalyzed allylation. This is followed by a one-pot, ruthenium-catalyzed allyl to propenyl isomerization and a microwave-assisted 6π-azaelectrocyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,3-dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, quinoline derivatives, and dihydroisoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methoxy-1,3-dimethylisoquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,3-dimethylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of the glucagon-like-peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR). This modulation facilitates the release of insulin from beta cells in a glucose-dependent manner .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-1,3-dimethylisoquinoline
- 6-Methoxy-3,4-dihydro-1H-isoquinoline
- 6,8-Dimethoxy-1,3-dimethylisoquinoline
Uniqueness
6-Methoxy-1,3-dimethylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and methyl groups at the 1 and 3 positions differentiate it from other isoquinoline derivatives, influencing its reactivity and interaction with biological targets .
Properties
CAS No. |
73480-86-1 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-methoxy-1,3-dimethylisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-8-6-10-7-11(14-3)4-5-12(10)9(2)13-8/h4-7H,1-3H3 |
InChI Key |
NONJMBGHBGRVIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)OC)C(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.